![molecular formula C11H11N3O2 B2998688 3-(Pyrazin-2-ylcarbonyl)-1-vinylpyrrolidin-2-one CAS No. 910442-93-2](/img/structure/B2998688.png)
3-(Pyrazin-2-ylcarbonyl)-1-vinylpyrrolidin-2-one
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Overview
Description
The compound “(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid” is a light beige solid . It is used for the synthesis of Bortezomib from L-phenylalanine via dipeptidyl boronic acid ester intermediates .
Synthesis Analysis
Pyrrolopyrazine derivatives, which contain pyrrole and pyrazine rings, have been synthesized using various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .
Molecular Structure Analysis
Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Chemical Reactions Analysis
Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Physical And Chemical Properties Analysis
The compound “(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid” has a melting point of 166-169℃ and a boiling point of 573.8±50.0 °C . It has a molecular weight of 271.27 g/mol .
Scientific Research Applications
Pharmacology
Pyrrolidinone derivatives have been shown to possess a range of biological activities, including antioxidant , anti-inflammatory , antibacterial , antifungal , and anticancer properties . This compound could be explored for its potential in developing new pharmacological agents.
Medicinal Chemistry
The diverse pharmacological activities of pyrrolidinone derivatives make them valuable in medicinal chemistry for designing drugs with antibacterial , antifungal , anticancer , and anticonvulsant effects .
Bioactive Agent Design
Pyrrolidinone moieties are essential pharmacophores in bioactive agents, inducing significant pharmaceutical effects . Research could focus on incorporating this compound into bioactive molecules for targeted therapeutic applications.
Anticancer Research
Pyrrolidinone derivatives are investigated for their anticancer activities, making them candidates for cancer treatment research . This compound’s potential efficacy against various cancer types could be a primary research focus.
Green Chemistry
Substituted pyrrolidinones can be synthesized using green additives and solvents, contributing to environmentally friendly chemical processes . This compound may be used in studies aiming to develop sustainable synthetic methods.
Drug Discovery
The pyrrolidine ring is a versatile scaffold in drug discovery, with derivatives showing target selectivity and bioactivity . This compound could be part of novel therapeutic agents with specific target interactions.
Mechanism of Action
Target of Action
Compounds with similar pyrazine-2-carbonyl structures have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
Related compounds have been shown to inhibit the growth ofMycobacterium tuberculosis
Biochemical Pathways
Related compounds have been shown to interfere with the life cycle ofMycobacterium tuberculosis, suggesting that this compound may also affect similar pathways .
Result of Action
Related compounds have been shown to exhibit anti-tubercular activity, suggesting that this compound may have similar effects .
properties
IUPAC Name |
1-ethenyl-3-(pyrazine-2-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-6-3-8(11(14)16)10(15)9-7-12-4-5-13-9/h2,4-5,7-8H,1,3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIVZVSOIJYRAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCC(C1=O)C(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrazin-2-ylcarbonyl)-1-vinylpyrrolidin-2-one |
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